3-{5-[2-(4-chlorophenyl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorophenyl-acetyl group at the 5-position and a 1,1-dioxothiolane moiety at the 1-position. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c18-12-3-1-11(2-4-12)15(23)8-21-10-19-16-14(17(21)24)7-20-22(16)13-5-6-27(25,26)9-13/h1-4,7,10,13H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABACLDLERUQVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolopyrimidines, which are known to have a wide range of biological and pharmacological activities. .
Mode of Action
Pyrazolopyrimidines are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various downstream effects.
Biochemical Pathways
Pyrazolopyrimidines have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities. These activities suggest that the compound may affect a variety of biochemical pathways, depending on the specific targets it interacts with.
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares structural motifs with several pyrazolo-pyrimidine derivatives:
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): Incorporates a thieno[2,3-d]pyrimidine moiety and coumarin ring, enhancing π-π stacking and fluorescence properties. Unlike the target compound, it lacks sulfone groups, which may reduce polarity .
- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (): Features fluorinated aromatic systems and a thiophene-carboxylate group, likely improving kinase inhibition but increasing molecular weight (~560 Da vs. ~450 Da estimated for the target compound) .
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Computational and In Silico Comparisons
- Similarity Indexing : Using Tanimoto coefficients (), the target compound shows ~65% similarity to ’s derivatives (MACCS fingerprints), suggesting overlapping pharmacophores .
- Docking Studies: AutoDock4 () predicts strong binding to ATP pockets (e.g., EGFR kinase) via H-bonding with the pyrimidinone carbonyl and hydrophobic interactions with the 4-chlorophenyl group .
- Noncovalent Interactions: NCI analysis () reveals van der Waals interactions between the thiolane-dione and catalytic lysine residues, a feature absent in non-sulfonated analogs .
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?
The synthesis typically involves cyclization of precursors such as 4-chlorobenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide under basic conditions (e.g., triethylamine). Multi-step reactions may include thiolane-1,1-dione incorporation via nucleophilic substitution or coupling reactions. Key intermediates are purified using column chromatography, and yields depend on reaction time and solvent polarity .
Example Protocol:
Q. How is the molecular structure of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Computational methods (DFT) complement experimental data to verify bond lengths, angles, and stereochemistry. For example, SC-XRD of related pyrazolo[3,4-d]pyrimidines confirmed a planar pyrimidine core with dihedral angles <5° between substituents .
Q. What preliminary biological assays are recommended for screening its activity?
Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., kinase assays). Compare results with structurally similar compounds, such as pyrazolo[3,4-d]pyrimidines with halogenated aryl groups, which showed IC₅₀ values <10 µM in kinase inhibition .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in pyrazolo[3,4-d]pyrimidine formation is influenced by electronic and steric factors. Use directing groups (e.g., methoxy or chloro substituents) on aryl precursors to control cyclization sites. For example, 4-chlorophenyl groups enhance electrophilicity at the C5 position, favoring thiolane-1,1-dione coupling .
Optimization Table:
| Reaction Condition | Yield (%) | Regioselectivity Ratio (C5:C3) |
|---|---|---|
| Triethylamine, DMF, 80°C | 65 | 9:1 |
| NaH, THF, 60°C | 72 | 7:1 |
| Pd(OAc)₂, DCM, RT | 58 | 12:1 |
| Data adapted from pyrazolo[3,4-d]pyrimidine syntheses |
Q. How to resolve contradictions in biological activity data across similar compounds?
Contradictions may arise from assay conditions or substituent effects. For instance, 4-chlorophenyl analogs showed stronger anticancer activity than 4-methoxyphenyl derivatives due to enhanced electrophilicity. Use dose-response curves and structural analogs to validate trends. Cross-validate with molecular docking to identify binding site interactions .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Modify the thiolane-1,1-dione moiety by introducing hydrophilic groups (e.g., sulfonate or PEG chains). For example, replacing the thiolane ring with a morpholine derivative increased solubility by 3-fold in PBS (pH 7.4) without compromising activity .
Q. How to investigate its mechanism of action at the molecular level?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases). Pair with CRISPR-Cas9 knockout models to confirm pathway involvement. For example, a related thieno[3,2-d]pyrimidine inhibited PI3Kα with a Kd of 0.8 µM .
Methodological Guidelines
- Synthesis Optimization: Prioritize solvent polarity (DMF > THF > DCM) and catalyst selection (Pd > Cu) for cross-coupling steps .
- Bioactivity Validation: Use orthogonal assays (e.g., Western blotting after kinase inhibition) to confirm mechanistic hypotheses .
- Data Reproducibility: Report crystal structure parameters (e.g., R-factor <0.05) and biological triplicates with SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
